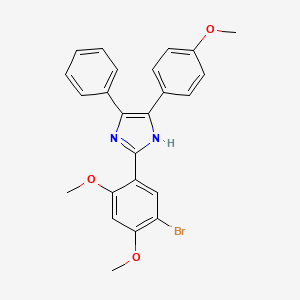![molecular formula C17H20N2O2S B4589589 2-(1,3-BENZODIOXOL-5-YL)-4-[(4-METHYLPIPERIDINO)METHYL]-1,3-THIAZOLE](/img/structure/B4589589.png)
2-(1,3-BENZODIOXOL-5-YL)-4-[(4-METHYLPIPERIDINO)METHYL]-1,3-THIAZOLE
概要
説明
2-(1,3-BENZODIOXOL-5-YL)-4-[(4-METHYLPIPERIDINO)METHYL]-1,3-THIAZOLE is a complex organic compound that features a benzodioxole group, a piperidine moiety, and a thiazole ring
科学的研究の応用
2-(1,3-BENZODIOXOL-5-YL)-4-[(4-METHYLPIPERIDINO)METHYL]-1,3-THIAZOLE could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-BENZODIOXOL-5-YL)-4-[(4-METHYLPIPERIDINO)METHYL]-1,3-THIAZOLE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxole Group: This can be achieved through the cyclization of catechol with formaldehyde.
Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Piperidine Introduction: The piperidine moiety can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole group.
Reduction: Reduction reactions could target the thiazole ring or the piperidine moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the piperidine or thiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives.
作用機序
The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include proteins involved in signal transduction pathways or metabolic processes.
類似化合物との比較
Similar Compounds
2-(1,3-Benzodioxol-5-yl)-1,3-thiazole: Lacks the piperidine moiety.
4-(4-Methylpiperidino)-1,3-thiazole: Lacks the benzodioxole group.
2-(1,3-Benzodioxol-5-yl)-4-methyl-1,3-thiazole: Similar structure but with a methyl group instead of the piperidine moiety.
Uniqueness
The uniqueness of 2-(1,3-BENZODIOXOL-5-YL)-4-[(4-METHYLPIPERIDINO)METHYL]-1,3-THIAZOLE lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to its analogs.
特性
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-12-4-6-19(7-5-12)9-14-10-22-17(18-14)13-2-3-15-16(8-13)21-11-20-15/h2-3,8,10,12H,4-7,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYUVOCSWOFXBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CSC(=N2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Biphenyl-4-yl[4-(4-chlorobenzyl)piperazin-1-yl]methanone](/img/structure/B4589508.png)
![5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4-(3,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4589519.png)
![1-{2-[(4-chlorophenyl)(methylsulfonyl)amino]butanoyl}-4-piperidinecarboxamide](/img/structure/B4589534.png)

![4-{[(5-ISOPROPYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-2-PHENYL-1,3-THIAZOLE](/img/structure/B4589541.png)
![N-[2-(4-fluorophenoxy)ethyl]-2,2-diphenylacetamide](/img/structure/B4589545.png)
![4-(3,5-dimethylphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4589550.png)
![2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B4589554.png)
METHANONE](/img/structure/B4589562.png)
![(4Z)-4-[[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5-one](/img/structure/B4589566.png)
![N-butyl-2-({[(2-chlorobenzyl)thio]acetyl}amino)benzamide](/img/structure/B4589574.png)
![2-BENZYL-8,9-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE](/img/structure/B4589596.png)
![N-[4-(AZEPANE-1-SULFONYL)PHENYL]-4-PHENOXYBUTANAMIDE](/img/structure/B4589599.png)
![ETHYL 6-{5-[(1H-1,3-BENZODIAZOL-1-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL}-6-OXOHEXANOATE](/img/structure/B4589600.png)
